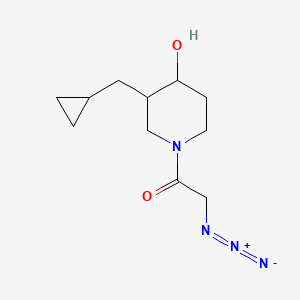
2-Azido-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one
Descripción general
Descripción
2-Azido-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes an azido group, a cyclopropylmethyl group, and a hydroxypiperidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the cyclopropylmethyl group and the hydroxypiperidinyl moiety. These components are then combined through a series of reactions, including nucleophilic substitution and azide transfer reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of amines or other reduced derivatives.
Substitution: Generation of azido-substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its azido group makes it a versatile reagent for click chemistry reactions, which are widely used in the development of new materials and pharmaceuticals.
Biology: In biological research, 2-Azido-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one is employed in the study of enzyme mechanisms and protein interactions. Its ability to act as a probe allows scientists to investigate biological processes at the molecular level.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for the synthesis of novel therapeutic agents, particularly in the treatment of diseases involving the central nervous system.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties are exploited to create products with enhanced performance and durability.
Mecanismo De Acción
The mechanism by which 2-Azido-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The azido group, in particular, plays a crucial role in its reactivity, allowing it to participate in click chemistry reactions. The cyclopropylmethyl group and hydroxypiperidinyl moiety contribute to its binding affinity and selectivity towards biological targets.
Comparación Con Compuestos Similares
2-Azido-1-(4-(cyclopropylmethyl)piperazin-1-yl)ethan-1-one: This compound is structurally similar but differs in the position of the cyclopropylmethyl group.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azide-containing compound used in diazo transfer reactions.
Uniqueness: 2-Azido-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one stands out due to its specific structural features, which confer unique reactivity and potential applications. Its ability to undergo click chemistry reactions and its role as a probe in biological research highlight its distinct advantages over similar compounds.
Propiedades
IUPAC Name |
2-azido-1-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c12-14-13-6-11(17)15-4-3-10(16)9(7-15)5-8-1-2-8/h8-10,16H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRNRWQBUDHJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CN(CCC2O)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















